3-Bromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic system containing an imidazo ring and a pyridine ring . The molecule has a molecular weight of 215.02 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.8±0.1 g/cm3, a molar refractivity of 44.1±0.5 cm3, and a polar surface area of 17 Å2 .Scientific Research Applications
Bioisosteric Replacements and Physicochemical Mimicry
8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. It's been employed as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators, enhancing the interaction with biological systems without altering the pharmacological profile significantly (Humphries et al., 2006).
Fluorescence and Luminescence Properties
The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, indicating their potential as organic fluorophores in biomarkers and photochemical sensors. The introduction of various substituents has been shown to significantly affect the luminescent properties, offering a wide range of applications in chemical sensing and imaging (Velázquez-Olvera et al., 2012).
Synthesis and Chemical Modification
Various methods for the synthesis and modification of imidazo[1,2-a]pyridines have been developed, emphasizing the versatility and chemical diversity of these compounds. Techniques such as cross-coupling reactions and one-pot syntheses under specific conditions (e.g., in the presence of ionic liquids) have been designed to yield novel imidazo[1,2-a]pyridine derivatives with potential applications in different scientific fields (Shibahara et al., 2009), (Shaabani et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWXBQACVWOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652978 | |
Record name | 3-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-73-6 | |
Record name | 3-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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